[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Description
[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C27H24ClN3O2S and its molecular weight is 490.02. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
Researchers have developed novel methods for synthesizing complex chemical compounds, which might share structural similarities or synthetic pathways with the molecule . For instance, a study described the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, highlighting a convenient synthesis route starting from specific precursors and showcasing the potential for creating diverse molecular structures with potential applications in drug development and materials science (Clerici, Gelmi, & Pocar, 1999).
Structural Characterization and Analysis
Several studies focus on the structural characterization and analysis of complex molecules, providing insights into their chemical properties and potential applications. For example, the synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol were detailed, emphasizing the importance of NMR, IR, MS spectra, and X-ray diffraction crystallography in understanding molecular conformation and potential reactivity (Dong & Huo, 2009).
Properties
IUPAC Name |
[5-(3-chlorophenyl)-7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2S/c1-15-7-8-16(2)19(9-15)14-34-27-23-11-22-20(13-32)12-29-17(3)24(22)33-26(23)30-25(31-27)18-5-4-6-21(28)10-18/h4-10,12,32H,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBAUFLVVJFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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